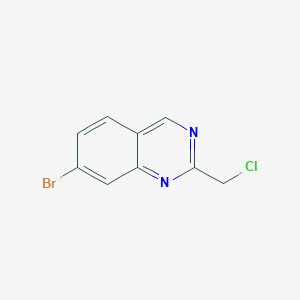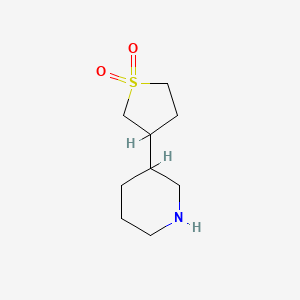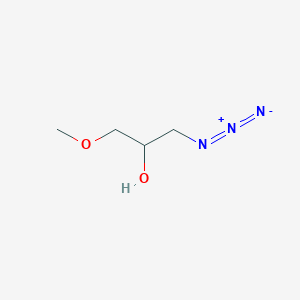![molecular formula C9H14ClN3O2 B12312287 1-[(Piperazin-1-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B12312287.png)
1-[(Piperazin-1-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Piperazin-1-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride is a chemical compound with the molecular formula C9H14ClN3O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Piperazin-1-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride typically involves the reaction of piperazine with a suitable pyrrole derivative under controlled conditions. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-[(Piperazin-1-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(Piperazin-1-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(Piperazin-1-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an antagonist or agonist at certain receptor sites, influencing neurotransmitter release and signal transduction .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: A piperazine-based derivative used as a metabolite of buspirone.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Compounds with similar structural features and biological activities.
3-(Piperazin-1-yl)-1,2-benzothiazole: A hybrid compound with antibacterial activity.
Uniqueness
1-[(Piperazin-1-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride is unique due to its specific combination of piperazine and pyrrole moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H14ClN3O2 |
|---|---|
Molecular Weight |
231.68 g/mol |
IUPAC Name |
1-(piperazin-1-ylmethyl)pyrrole-2,5-dione;hydrochloride |
InChI |
InChI=1S/C9H13N3O2.ClH/c13-8-1-2-9(14)12(8)7-11-5-3-10-4-6-11;/h1-2,10H,3-7H2;1H |
InChI Key |
ZPAVYIGTNKTCLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CN2C(=O)C=CC2=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Piperidin-4-ylmethyl)phenyl]methanol hydrochloride](/img/structure/B12312206.png)

![2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B12312218.png)
![2-[8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine](/img/structure/B12312219.png)

![5H,6H,7H-pyrrolo[3,2-c]pyridazine hydrochloride](/img/structure/B12312228.png)
![4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one](/img/structure/B12312237.png)
![rac-(4R,5S)-4-(aminomethyl)-1-tert-butyl-5-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]pyrrolidin-2-one, trans](/img/structure/B12312240.png)
![1-[(1S)-1-azidoethyl]-2-chlorobenzene](/img/structure/B12312243.png)


![Thiabicyclo[3.1.0]hexane-3,3-dione, cis](/img/structure/B12312265.png)


